molecular formula C9H16N3O5P B1672160 Iproniazid phosphate CAS No. 305-33-9

Iproniazid phosphate

Numéro de catalogue B1672160
Numéro CAS: 305-33-9
Poids moléculaire: 277.21 g/mol
Clé InChI: YPDVTKJXVHYWFY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Iproniazid phosphate is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class . It was originally designed to treat tuberculosis but was later used as an antidepressant .


Synthesis Analysis

Iproniazid, the first clinically effective MAOI, was studied extensively for its psychiatric effects . Unfortunately, it had to be withdrawn from the market in 1961 due to an unacceptable incidence of hepatitis .


Molecular Structure Analysis

The molecular formula of Iproniazid phosphate is C9H16N3O5P . The molecular weight is 277.21 g/mol . The parent compound of Iproniazid phosphate is Iproniazid .


Chemical Reactions Analysis

A chemiluminescent method has been described for the determination of Iproniazid. This method is based on the chemiluminescence generated during the oxidation of luminol by trichloroisocyanuric acid (TCCA) and sodium dichloroisocyanurate (SDCC) in an alkaline medium .


Physical And Chemical Properties Analysis

The molecular formula of Iproniazid phosphate is C9H16N3O5P . The average mass is 277.214 Da and the monoisotopic mass is 277.082764 Da .

Applications De Recherche Scientifique

Antidepressant

Iproniazid phosphate was the first clinically effective Monoamine Oxidase Inhibitor (MAOI) and was extensively studied for its psychiatric effects . It was noted for its ability to “energize” rather than sedate depressed patients, which was considered an important distinction when treating diseases associated with deep depression of mood and lack of reactivity to the environment .

Treatment of Withdrawn Patients

The effects of Iproniazid phosphate on withdrawn patients were favorably reported by Loomer, Saunders, and Kline in 1957 . This marked a significant development in the treatment of patients exhibiting withdrawal symptoms.

Treatment of Debilitating Diseases

Iproniazid phosphate has been used as a therapeutic agent for debilitating diseases . While the specifics of these diseases are not detailed in the source, this suggests a broad application of the drug in treating various conditions that cause physical or mental weakness.

Treatment of Tuberculosis

Iproniazid phosphate was discovered by Fox and Gibas in 1953 while working on new synthetic compounds for the treatment of tuberculosis . This highlights its initial application in the field of infectious diseases.

Treatment of Atypical Depression

Iproniazid phosphate has been associated with the treatment of atypical depression . This form of depression is characterized by mood reactivity and positivity in response to positive events, which differentiates it from other forms of depression.

Treatment of Refractory Depression

Clinical lore suggests that a MAOI like Iproniazid phosphate should be used only in depressed patients refractory to other treatment methods . This means it has been used as a last resort treatment for patients who do not respond to other forms of therapy.

Safety and Hazards

Iproniazid phosphate is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . In case of inhalation, it is advised to move to fresh air and give oxygen if breathing is difficult .

Orientations Futures

Elevated serum phosphorus levels are an important nontraditional risk factor for bone mineral disease and cardiovascular disease (CVD) in patients with chronic kidney disease (CKD) . Therefore, phosphate is a logical target to improve cardiovascular health . Several new nonbinder therapies that target intestinal phosphate absorption pathways have been developed .

Mécanisme D'action

Target of Action

Iproniazid phosphate primarily targets Monoamine Oxidases (MAOs) . MAOs are enzymes that are involved in the breakdown of monoamine neurotransmitters such as norepinephrine and serotonin .

Mode of Action

Iproniazid phosphate is a non-selective, irreversible Monoamine Oxidase Inhibitor (MAOI) . It inhibits the activity of MAOs both directly and by formation of an active metabolite, isopropylhydrazine . This inhibition prevents the enzymatic breakdown of norepinephrine, a brain neurotransmitter substance concerned with emotional stimulation .

Biochemical Pathways

By inhibiting MAOs, Iproniazid phosphate affects the metabolic pathways of monoamine neurotransmitters. This results in an increase in the levels of these neurotransmitters in the brain, which can help to elevate mood and alleviate symptoms of depression .

Pharmacokinetics

It’s known that the drug is a small molecule and its bioavailability is assumed to be high .

Result of Action

The inhibition of MAOs by Iproniazid phosphate leads to an increase in the levels of monoamine neurotransmitters in the brain. This can result in mood elevation and reduction of depression symptoms . It’s important to note that iproniazid phosphate was withdrawn from the market due to its hepatotoxicity .

Action Environment

The action of Iproniazid phosphate can be influenced by various environmental factors. For instance, interactions with food products containing tyramine can lead to hypertensive crises . Therefore, dietary restrictions are often necessary when using MAOIs .

Propriétés

IUPAC Name

phosphoric acid;N'-propan-2-ylpyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.H3O4P/c1-7(2)11-12-9(13)8-3-5-10-6-4-8;1-5(2,3)4/h3-7,11H,1-2H3,(H,12,13);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDVTKJXVHYWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NNC(=O)C1=CC=NC=C1.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952815
Record name Phosphoric acid--N'-(propan-2-yl)pyridine-4-carbohydrazide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iproniazid phosphate

CAS RN

305-33-9
Record name Iproniazid phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iproniazid phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iproniazid phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric acid--N'-(propan-2-yl)pyridine-4-carbohydrazide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iproniazid phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.605
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPRONIAZID PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DE00V62TV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iproniazid phosphate
Reactant of Route 2
Reactant of Route 2
Iproniazid phosphate
Reactant of Route 3
Reactant of Route 3
Iproniazid phosphate
Reactant of Route 4
Iproniazid phosphate
Reactant of Route 5
Iproniazid phosphate
Reactant of Route 6
Iproniazid phosphate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.